Brain Penetration: Mitoguazone Achieves Measurable CSF Concentrations, a Property Not Documented for CGP 48664
Mitoguazone is one of the few SAMDC inhibitors with clinically documented brain penetration. In patients with AIDS-related non-Hodgkin's lymphoma, mitoguazone concentrations in cerebrospinal fluid (CSF) ranged from 22 to 186 ng/mL following intravenous infusion, yielding CSF-to-plasma ratios of 0.6% to 7% [1]. By contrast, the second-generation SAMDC inhibitor CGP 48664 (SAM486A) has no published CSF pharmacokinetic data in any species, and its physicochemical properties suggest limited passive brain permeability [2]. This difference is directly relevant for selecting a SAMDC inhibitor intended for central nervous system applications.
| Evidence Dimension | Cerebrospinal fluid (CSF) penetration |
|---|---|
| Target Compound Data | CSF concentration range 22–186 ng/mL; CSF/plasma ratio 0.6–7% |
| Comparator Or Baseline | CGP 48664 (SAM486A): No CSF penetration data available in published literature |
| Quantified Difference | Documented brain exposure versus absent brain exposure data |
| Conditions | Phase I/II pharmacokinetic study; intravenous infusion in adult patients with AIDS-related lymphoma |
Why This Matters
For procurement decisions involving CNS-targeted polyamine research, mitoguazone provides the only verified brain-penetrant SAMDC inhibitor option with human pharmacokinetic data.
- [1] Rizzo, V., et al. (2004). Pharmacokinetic profile of Mitoguazone (MGBG) in patients with AIDS related non-Hodgkin's lymphoma. Investigational New Drugs, 22(3), 299–305. View Source
- [2] Paridaens, R., et al. (2000). A phase I study of a new polyamine biosynthesis inhibitor, SAM486A, in cancer patients with solid tumours. British Journal of Cancer, 83(5), 594–601. View Source
